Conformational Differentiation via Fluorine Gauche Effect: Erythro vs. Threo ³JHF NMR Coupling Constants
Dimethyl 2,3-difluorosuccinate diastereomers display distinctly different ³JHF coupling constants that directly report on their preferred solution conformations governed by the fluorine gauche effect. For 2,3-difluorosuccinate derivatives, the threo stereoisomers exhibit a near-maximal trans ³JHF coupling constant of approximately 32 Hz, indicating dominant population of conformer c in which the C–F bonds are gauche to each other. In contrast, the erythro stereoisomers show intermediate ³JHF values of 15–20 Hz, consistent with dominant population of conformers b where both C–H/C–F gauche relationships contribute [1]. The non-fluorinated comparator dimethyl succinate provides no ³JHF coupling signal whatsoever, making it impossible to probe or control conformation via this mechanism.
| Evidence Dimension | Vicinal ³JHF NMR coupling constant (solution-state conformational probe) |
|---|---|
| Target Compound Data | Threo diastereomer: ³JHF ≈ 32 Hz (near-maximum trans). Erythro diastereomer: ³JHF ≈ 15–20 Hz (intermediate). ³JHH (both diastereomers): 2–3 Hz (gauche H–H relationships) |
| Comparator Or Baseline | Dimethyl succinate (non-fluorinated): no ³JHF signal; no fluorine-enabled conformational bias. Estimated full trans ³JHF = 32 Hz and gauche ³JHF = 8 Hz for related vicinal difluoro systems |
| Quantified Difference | ~12–17 Hz ³JHF difference between erythro and threo diastereomers. Qualitative absence vs. presence of fluorine conformational probe vs. non-fluorinated analog |
| Conditions | Solution-state ¹H and ¹⁹F NMR in CDCl₃; 2,3-difluorosuccinate ester and amide derivatives 19–22, 24; Beilstein J. Org. Chem. 2006, Figure 15 and Figure 17 |
Why This Matters
The ³JHF coupling constant serves as a direct quantitative readout of diastereomeric identity and conformational preference, enabling stereochemical quality control that is impossible with non-fluorinated analogs.
- [1] O'Hagan, D.; Schueler, M.; et al. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo-diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein J. Org. Chem. 2006, 2, 19 (Figures 15–18, pp. 374–415). DOI: 10.1186/1860-5397-2-19. View Source
